2,2-Difluoro-2-phenylacetyl chloride
Overview
Description
2,2-Difluoro-2-phenylacetyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both the acyl chloride and difluoromethyl groups, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
2,2-Difluoro-2-phenylacetyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: Used in the development of potential drug candidates due to its ability to introduce difluoromethyl groups, which can enhance the metabolic stability and bioavailability of drugs.
Material Science: Employed in the synthesis of fluorinated polymers and materials with unique properties
Safety and Hazards
Future Directions
The field of fluorinated organic molecules, particularly for drug development, has seen major efforts. The replacement of hydrogen by fluorine has been used in development to improve the biophysical and chemical properties of bioactives . Therefore, DFPAC and similar compounds may have potential applications in pharmaceuticals and other industries.
Mechanism of Action
Mode of Action
The mode of action of DFPAC involves its interaction with other compounds in a chemical reaction. For instance, it can react with thionyl chloride in dichloromethane at 0 - 20℃ . This reaction is part of the Schlenk technique, a method used in synthetic chemistry to exclude air and moisture from reactions .
Biochemical Pathways
For example, it can react with difluoro (phenyl)acetic acid to yield a new compound .
Result of Action
The result of DFPAC’s action can be seen in its ability to react with other compounds to form new ones. For example, when DFPAC reacts with difluoro (phenyl)acetic acid, it yields a new compound . This shows that DFPAC can participate in chemical reactions and contribute to the synthesis of other compounds.
Action Environment
The action of DFPAC can be influenced by environmental factors such as temperature. For instance, the reaction between DFPAC and thionyl chloride occurs in dichloromethane at 0 - 20℃ . This suggests that the efficacy and stability of DFPAC can be affected by the conditions under which it is stored and used.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoro-2-phenylacetyl chloride can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride, which is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-phenylacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2-difluoro-2-phenylacetic acid.
Reduction: The compound can be reduced to form 2,2-difluoro-2-phenylethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
2,2-Difluoro-2-phenylacetic acid: Formed through hydrolysis.
2,2-Difluoro-2-phenylethanol: Formed through reduction.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-phenylacetic acid
- 2,2-Difluoro-2-phenylethanol
- 2,2-Difluoro-2-phenylacetamide
Uniqueness
2,2-Difluoro-2-phenylacetyl chloride is unique due to its combination of an acyl chloride group and difluoromethyl groups.
Properties
IUPAC Name |
2,2-difluoro-2-phenylacetyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-7(12)8(10,11)6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHESXQIOHUXMOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312-24-3 | |
Record name | 2,2-difluoro-2-phenylacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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